Bis(acetylacetonato)dioxomolybdenum(VI)

Descripción general

Descripción

Bis(acetylacetonato)dioxomolybdenum(VI) is used as a starting material and catalyst for oxidative transformation reactions .

Synthesis Analysis

Bis(acetylacetonato)dioxomolybdenum(VI) can be used as a starting material to synthesize dioxomolybdenum(VI) Schiff base complexes, which are applicable as catalysts in the oxidation of alcohols using H2O2 . It can also be used to prepare graphene oxide supported heterogeneous molybdenum catalysts for epoxidation of olefins .Molecular Structure Analysis

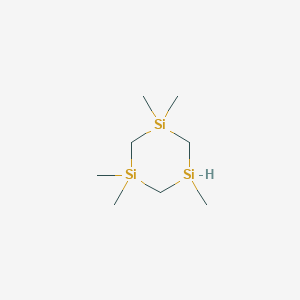

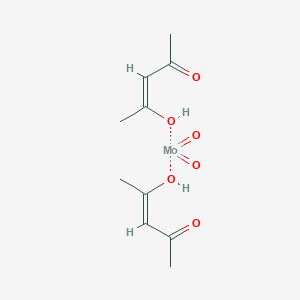

The single-crystal X-ray diffraction studies reveal that the complexes adopt a distorted octahedral N2O4 coordination sphere around the Mo(VI) center . The ONO donor atoms of hydrazone moiety and one oxido oxygen constitute the NO3 basal plane and the axial position by the other oxido oxygen and nitrogen atom of coordinated pyridine molecule .Chemical Reactions Analysis

Bis(acetylacetonato)dioxomolybdenum(VI) can be used as a catalyst in the etherification and thio-etherification reactions of thiols and alcohols . It can also be used in the oxidation of alcohols using H2O2 .Physical And Chemical Properties Analysis

Bis(acetylacetonato)dioxomolybdenum(VI) appears as a yellow powder . It has a molecular weight of 326.15 and a linear formula of [CH3COCH=C(O-)CH3]2MoO2 . It has a melting point of 184 °C .Aplicaciones Científicas De Investigación

Catalysis in Organic Synthesis

Molybdenyl acetylacetonate: serves as a catalyst in various organic reactions. It is particularly effective in the oxidation of alcohols using hydrogen peroxide (H₂O₂). This application is crucial in synthesizing fine chemicals and intermediates for pharmaceuticals .

Epoxidation of Olefins

This compound is used to prepare graphene oxide-supported heterogeneous molybdenum catalysts for the epoxidation of olefins . Epoxides are valuable in the production of plastics, resins, and pharmaceuticals due to their reactivity.

Synthesis of Schiff Base Complexes

Bis(acetylacetonato)dioxomolybdenum(VI) is a starting material for synthesizing dioxomolybdenum(VI) Schiff base complexes . These complexes have applications in catalysis and are explored for their potential in various organic transformations.

Etherification and Thio-Etherification Reactions

The compound acts as a catalyst in etherification and thio-etherification reactions of thiols and alcohols . These reactions are significant for producing ethers and thioethers, which are used as solvents and chemical intermediates.

Nanohybrid Complex Synthesis

It is involved in the synthesis of nanohybrid complexes with Schiff Base and lacunary Keggin-type polyoxometalates. These complexes exhibit catalytic activity for the epoxidation of olefins using tert-butyl hydroperoxide as an oxidant .

Preparation of Heterogeneous Catalysts

Molybdenyl acetylacetonate is used to prepare new heterogeneous catalysts for selective oxidation of organic compounds. These catalysts offer advantages such as stability, ease of separation, and reusability .

Mecanismo De Acción

Target of Action

It is known that the compound is often used as a catalyst in various chemical reactions , suggesting that its targets could be the reactants in these processes.

Mode of Action

Molybdenyl acetylacetonate interacts with its targets through coordination chemistry . The compound forms a six-membered chelate ring with its targets, typically involving both oxygen atoms of the acetylacetonate anion . This interaction can facilitate various chemical reactions, particularly in the presence of other catalysts .

Biochemical Pathways

Molybdenyl acetylacetonate is involved in the catalysis of several chemical reactions . For instance, it has been used in the epoxidation of olefins, a reaction that forms epoxides from alkenes . The compound’s synergistic effect with lacunary Keggin-type polyoxometalates plays a crucial role in promoting catalytic activity .

Result of Action

The primary result of molybdenyl acetylacetonate’s action is the facilitation of chemical reactions . As a catalyst, it lowers the activation energy required for reactions to proceed, thereby increasing their rate . In the case of olefin epoxidation, for example, the compound helps convert alkenes into epoxides .

Action Environment

The action, efficacy, and stability of molybdenyl acetylacetonate can be influenced by various environmental factors. These may include the presence of other compounds, reaction conditions (such as temperature and pressure), and the specific nature of the reaction being catalyzed . For instance, the compound’s catalytic activity in olefin epoxidation is enhanced by the presence of lacunary Keggin-type polyoxometalates .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

dioxomolybdenum;(Z)-4-hydroxypent-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.Mo.2O/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;;;/b2*4-3-;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAQSSRBQWPBYQC-VGKOASNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.O=[Mo]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O=[Mo]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16MoO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(2,4-pentanedionato)molybdenum(VI) Dioxide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of molybdenyl acetylacetonate?

A1: The molecular formula of molybdenyl acetylacetonate is C10H14MoO6, and its molecular weight is 326.15 g/mol.

Q2: What spectroscopic data is available for molybdenyl acetylacetonate?

A2: Molybdenyl acetylacetonate has been characterized by various spectroscopic techniques including:

- IR spectroscopy: IR spectra typically show characteristic bands for Mo=O stretching vibrations around 900-950 cm-1. [, , , , ]

- UV-Vis spectroscopy: UV-Vis spectra often display absorption bands related to ligand-to-metal charge transfer transitions. [, , ]

- NMR spectroscopy (1H and 13C): NMR provides information about the structure and dynamics of the complex in solution. [, , , , , ]

- Mass spectrometry: This technique helps to determine the molecular weight and fragmentation patterns of the compound. [, ]

Q3: What are the main catalytic applications of molybdenyl acetylacetonate?

A3: Molybdenyl acetylacetonate is a versatile catalyst used in various organic reactions, including:

- Epoxidation of olefins: This is one of the most studied applications, often using tert-butyl hydroperoxide (TBHP) as an oxidant. [, , , , ]

- Oxidation of alcohols: Molybdenyl acetylacetonate can catalyze the selective oxidation of alcohols to aldehydes or ketones using oxidants like hydrogen peroxide or sodium percarbonate. [, , ]

- Synthesis of bis(indolyl)methanes: This reaction involves electrophilic substitution of indoles with aldehydes or ketones in the presence of molybdenyl acetylacetonate. []

- Hetero Diels-Alder reactions: This catalyst can promote the formation of heterocyclic compounds like dihydropyrans. []

- Synthesis of cyclic carbonates: Molybdenyl acetylacetonate, in combination with quaternary ammonium salts, catalyzes the cycloaddition of CO2 to olefins, forming cyclic carbonates. []

Q4: What is the role of molybdenyl acetylacetonate in these catalytic reactions?

A4: Molybdenyl acetylacetonate acts as a Lewis acid catalyst in these reactions, activating the substrates through coordination. For example, in epoxidation reactions, the molybdenum center coordinates to the oxygen atom of the peroxide, facilitating oxygen transfer to the olefin. [, ]

Q5: How selective is molybdenyl acetylacetonate in its catalytic activity?

A5: The selectivity of molybdenyl acetylacetonate depends on the specific reaction and reaction conditions. For example, in alcohol oxidation, it shows good selectivity towards aldehydes over ketones. [, ] In olefin epoxidation, the catalyst generally exhibits higher selectivity for electron-rich olefins. [, ]

Q6: How does the choice of solvent affect the stability and catalytic activity of molybdenyl acetylacetonate?

A6: The solvent can significantly influence the catalytic activity and stability of molybdenyl acetylacetonate. [, ] Polar solvents like alcohols can coordinate to the molybdenum center, potentially affecting its Lewis acidity and reactivity. In some cases, non-polar solvents like hydrocarbons are preferred to avoid undesirable side reactions. [, ]

Q7: Have there been any computational studies on molybdenyl acetylacetonate and its catalytic activity?

A7: Yes, computational studies using density functional theory (DFT) calculations have been performed to investigate the electronic structure and catalytic properties of molybdenyl acetylacetonate. [] These studies help to understand the mechanism of action and potentially guide the design of more efficient catalysts.

Q8: How do modifications to the acetylacetonate ligand affect the activity of molybdenyl complexes?

A8: Modifying the acetylacetonate ligand can influence the steric and electronic properties of the molybdenum center, impacting its catalytic activity and selectivity. [, ] For example, introducing electron-withdrawing or electron-donating groups on the acetylacetonate ring can alter the Lewis acidity of the metal center, affecting its interaction with substrates.

Q9: Are there alternative molybdenum-based catalysts for the reactions mentioned above?

A9: Yes, several other molybdenum compounds, such as molybdenum oxides (MoO3), molybdenum salts (e.g., Na2MoO4), and other molybdenum complexes, are known to catalyze similar reactions. [] The choice of the most suitable catalyst often depends on the specific reaction, desired selectivity, and cost-effectiveness.

Q10: What are the environmental concerns related to molybdenyl acetylacetonate?

A10: While molybdenyl acetylacetonate itself is not considered highly toxic, the use of organic solvents and oxidizing agents in its applications raises environmental concerns. [] Research is focused on developing more sustainable catalytic processes using greener solvents and oxidants, as well as exploring the possibility of catalyst recovery and reuse.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.